
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chemical compound with the empirical formula C12H20O8 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 292.28 . The SMILES string representation is COC(=O)[C@@H]1OC@@(OC)C@(OC)O[C@H]1C(=O)OC .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D −139.0°, c = 1% in chloroform . Its melting point is between 106-110°C .Aplicaciones Científicas De Investigación
- Drug Delivery Systems Researchers have explored DDD-based nanoparticles, micelles, and liposomes to encapsulate drugs and target specific tissues or cells.
- Antioxidant Properties Studies have investigated DDD’s potential in preventing age-related diseases, neurodegenerative disorders, and cancer.
- Biomedical Imaging Researchers have explored DDD-based imaging probes for detecting tumors, inflammation, and other pathological conditions.
- The compound’s stability and ability to bind to pollutants make it promising for environmental cleanup .
Environmental Remediation
Catalysis
Wastewater Treatment
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol can be obtained from a commercially available starting material through a series of reactions.", "Starting Materials": [ "Starting material A (commercially available)", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Dimethyl carbonate", "Triethylamine", "4-Dimethylaminopyridine" ], "Reaction": [ "Starting material A is reacted with methanol and sodium hydroxide to form a methoxy derivative.", "The methoxy derivative is then reacted with hydrochloric acid to form a diol.", "The diol is protected with dimethyl carbonate in the presence of triethylamine and 4-dimethylaminopyridine to form a cyclic carbonate.", "The cyclic carbonate is then reacted with sodium methoxide to form the desired compound, dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate." ] } | |
Número CAS |
181586-74-3 |
Nombre del producto |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
Fórmula molecular |
C12H20O8 |
Peso molecular |
292.284 |
Nombre IUPAC |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1 |
Clave InChI |
TUXATMFHVZOCFP-FUAUIPCOSA-N |
SMILES |
CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
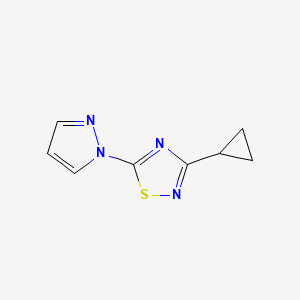
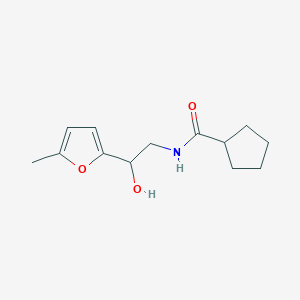
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
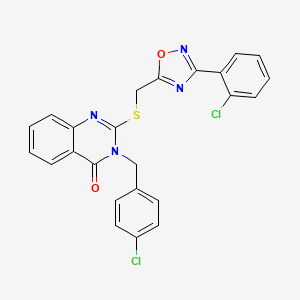
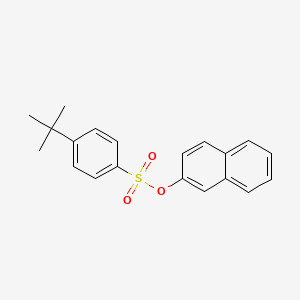
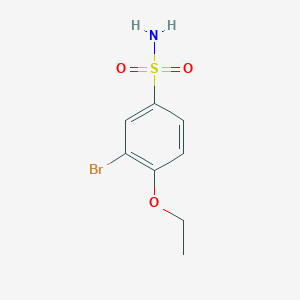
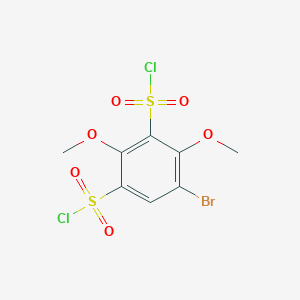
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)

![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)